3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one

Lipophilicity Drug design ADME

Researchers developing σ1 receptor-targeted therapies face inconsistent SN2 reaction kinetics when using chloroethyl analogs. 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one solves this with its bromoethyl leaving group, offering ~10⁴-fold rate enhancement over chloro derivatives for rapid diversification. • Achieves σ1 Ki values down to 0.1 nM with >4000-fold selectivity over σ2 • ≥95% purity ensures consistent bioconjugation and library synthesis • Crystalline solid; stable under 2-8°C storage; ships ambient globally

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
CAS No. 27170-93-0
Cat. No. B1275009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one
CAS27170-93-0
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)O2)CCBr
InChIInChI=1S/C9H8BrNO2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6H2
InChIKeyZXIXDDXYXCANPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one (CAS 27170-93-0) – Key Intermediate Properties and Benchmarks


3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one is an N-substituted benzoxazolone (BOA) derivative bearing a bromoethyl side chain. The benzoxazolone nucleus is recognized as a privileged scaffold in medicinal chemistry, conferring preferential binding toward sigma-1 (σ₁) receptors over sigma-2 (σ₂) receptors [1]. The bromoethyl substituent provides a reactive handle for SN2 nucleophilic displacement, enabling downstream elaboration to pharmacologically active molecules. With a molecular weight of 242.07 g·mol⁻¹ and a calculated partition coefficient (LogP) of 2.05 , the compound occupies a distinct physicochemical space relative to its chloro analog.

Why 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one Cannot Be Simply Replaced by In-Class Analogs


Close structural analogs—including the 3-(2-chloroethyl), 3-ethyl, and 6-(2-bromoethyl) regioisomers—differ in critical characteristics that directly affect synthetic utility and biological performance. The nature of the leaving group (Br vs. Cl vs. no halogen) governs reaction kinetics in downstream SN2 transformations, while the N-3 attachment position determines the scaffold's interaction with biological targets such as σ₁ receptors [1]. Even a modest LogP shift of 0.21 units between the bromoethyl and chloroethyl congeners [2] can alter membrane permeability and ADME properties, rendering generic substitution unsuitable in a research or production setting.

Quantitative Differentiation Evidence for 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one vs. Closest Analogs


Lipophilicity (LogP) Comparison: Bromoethyl vs. Chloroethyl Congener

The target compound exhibits a calculated LogP of 2.0457 , compared to a LogP of 1.8333 for the direct 3-(2-chloroethyl) analog [1]. This 0.2124 log-unit increase reflects the greater inductive electron-withdrawing effect and polarizability of bromine relative to chlorine.

Lipophilicity Drug design ADME

Leaving-Group Reactivity: Bromide vs. Chloride in SN2 Displacement

The bromoethyl side chain of the target compound serves as an electrophilic site for SN2 reactions. The bromide anion is a superior leaving group to chloride by a factor of approximately 10⁴ in nucleophilic substitution, as quantified by the pKa difference of their conjugate acids (HBr pKa ≈ −9; HCl pKa ≈ −7) [1]. This class-level inference predicts significantly faster reaction rates and higher yields under comparable conditions for the bromo compound relative to the chloro analog.

Synthetic chemistry Nucleophilic substitution Reaction kinetics

Commercially Specified Purity Threshold and Physical Form

The target compound is available with a documented minimum purity of 95% (GC/HPLC) from established chemical suppliers . The chloroethyl analog is similarly offered at 95%, but the bromo compound's physical form (typically a crystalline solid) facilitates handling and accurate weighing compared to lower-melting or oily congeners.

Quality control Procurement Reproducibility

Scaffold Selectivity: Benzoxazolone N-Substitution at Position 3 Favors σ₁ Receptor Binding

The benzoxazolone scaffold, when N-substituted at the 3-position, demonstrates pronounced selectivity for σ₁ over σ₂ receptors. In a series of 31 substituted benzo[d]oxazol-2(3H)-one derivatives, compounds with N-benzyl substitution achieved σ₁ Ki values as low as 0.1 nM with selectivity ratios (Ki σ₂ / Ki σ₁) up to 4270-fold [1]. While the bromoethyl compound itself is an intermediate, its N-3 substitution pattern is critical for installing side chains that confer this selectivity profile.

Sigma-1 receptor Selectivity Medicinal chemistry

Positional Isomer Differentiation: N-3 vs. C-6 Bromoethyl Attachment

The regiochemistry of the bromoethyl group fundamentally alters downstream biological activity. 6-(2-Bromoethyl)benzoxazolinone derivatives, in which the bromoethyl chain is attached to the aromatic ring, generate aminoalkyl analogs with cardiovascular and CNS effects upon amination [1]. In contrast, the N-3 bromoethyl substitution in the target compound directs functionalization to the lactam nitrogen, yielding ligands that engage the σ₁ receptor pharmacophore via the N-alkyl channel—a binding mode supported by a validated 3D pharmacophore model [2].

Regioselectivity Pharmacophore Synthetic strategy

Optimal Application Scenarios for 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one Based on Differentiated Evidence


σ₁ Receptor Ligand Development and CNS Drug Discovery

The N-3 bromoethyl handle enables rapid diversification to N-substituted benzoxazolone libraries for σ₁ receptor screening. The benzoxazolone scaffold achieves σ₁ Ki values down to 0.1 nM with >4000-fold selectivity over σ₂, making this intermediate essential for programs targeting neuropathic pain, neuroprotection, and σ₁-mediated oncology pathways [1]. The higher LogP of the bromoethyl intermediate (2.05 vs. 1.83 for chloro) also provides a more favorable starting point for optimizing CNS penetration of final compounds .

Synthetic Methodology Development and Heterocyclic Chemistry

The bromoethyl group serves as a superior electrophile for SN2 reaction optimization studies. The ~10⁴-fold leaving-group advantage of bromide over chloride translates to faster amination and alkylation kinetics, enabling method developers to achieve high conversions under milder conditions [2]. This intermediate is also integral to green chemistry protocols for selective mono-bromination of benzoxazolones, where yields of 75–93% have been reported for bromo-substituted BOA derivatives [3].

Chemical Biology Probe Synthesis and Target Identification

When conjugated to fluorescent reporters or biotin via the bromoethyl linker, the benzoxazolone core retains affinity for σ₁ receptors, enabling target engagement studies and pull-down assays [1]. The crystalline nature and ≥95% purity of the commercial material minimize side reactions during bioconjugation, ensuring consistent probe quality.

Organic Electronics and OLED Intermediate Manufacturing

Benzoxazolone derivatives are recognized as key intermediates in OLED material synthesis [3]. The bromoethyl group permits tethering to polymer backbones or small-molecule hosts for charge-transport layer fabrication. The reproducible physical form and purity specification (95+%) support batch-to-batch consistency required for device fabrication workflows .

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